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Compound of Interest

Compound Name: Micro-Clear

Cat. No.: B1176558 Get Quote

For researchers, scientists, and drug development professionals seeking to visualize complex

biological structures in three dimensions, tissue clearing has emerged as a revolutionary

technique. By rendering tissues optically transparent, these methods allow for deep imaging of

intact organs and even whole organisms. Among the plethora of protocols available, iDISCO

has gained significant popularity. However, a direct comparison with a protocol termed "Micro-
Clear" is not feasible as our comprehensive search of scientific literature and resources

revealed no established tissue clearing method by that name. It is possible that "Micro-Clear"
is a proprietary, less common, or perhaps a misidentified protocol.

Therefore, this guide provides a detailed, objective comparison of the well-established and

widely used iDISCO protocol with two other prominent methods: CLARITY and CUBIC. This

comparison is supported by experimental data and detailed methodologies to assist you in

selecting the most suitable protocol for your research needs.

At a Glance: Comparison of iDISCO, CLARITY, and
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Feature
iDISCO
(immunolabeling-
enabled DISCO)

CLARITY (Clear
Lipid-exchanged
Acrylamide-
hybridized Rigid
Imaging/immunost
aining/in situ
hybridization-
compatible Tissue
hYdrogel)

CUBIC (Clear,
Unobstructed
Brain/Body
Imaging Cocktails
and Computational
analysis)

Principle

Organic solvent-based

delipidation and

refractive index (RI)

matching.

Hydrogel-based

tissue-hybridization.

Lipids are removed

via electrophoresis

while proteins and

nucleic acids are

retained by a hydrogel

mesh.

Aqueous-based

delipidation using a

cocktail of

aminoalcohols.

Tissue

Shrinkage/Expansion
Significant shrinkage.

Minimal to no

shrinkage; can be

modified for tissue

expansion.

Significant tissue

expansion.

Clearing Time Relatively fast (days).

Can be lengthy

(weeks), especially

with passive clearing.

Active clearing with

electrophoresis is

faster.

Moderate to long

(days to weeks),

depending on the

tissue size.

Fluorescent Protein

Preservation

Quenches

endogenous

fluorescent proteins

(e.g., GFP). Requires

antibody-based signal

amplification.

Preserves

endogenous

fluorescence well.

Generally preserves

endogenous

fluorescence.

Immunolabeling Well-suited for whole-

mount

Good antibody

penetration, but can

Good for

immunolabeling, with
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immunolabeling of

large samples.

be slow. the expanded tissue

potentially improving

antibody access.

Toxicity

Uses hazardous

organic solvents like

dichloromethane

(DCM) and dibenzyl

ether (DBE).

Uses acrylamide, a

neurotoxin, which

requires careful

handling.

Reagents are

generally less toxic

than those used in

solvent-based

methods.

Equipment
Standard laboratory

equipment.

Requires specialized

equipment for

electrophoresis (active

clearing).

Standard laboratory

equipment.

Complexity

Relatively simple and

straightforward

protocol.

Can be complex,

especially the active

clearing setup.

Moderately complex

due to multiple

incubation steps.

Experimental Protocols: A Glimpse into the
Methodologies
Below are simplified summaries of the key steps for each protocol. For detailed, step-by-step

instructions, it is crucial to consult the original publications.

iDISCO+ Protocol Outline
The iDISCO+ protocol is an optimized version of the original iDISCO method, enhancing

antibody penetration and signal.

Fixation: Perfusion with 4% paraformaldehyde (PFA).

Dehydration and Delipidation: A series of washes with increasing concentrations of

methanol, followed by incubation in a mixture of dichloromethane (DCM) and methanol. This

step removes water and lipids.[1]

Bleaching: Incubation in a hydrogen peroxide/methanol solution to bleach endogenous

pigments.[1]
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Rehydration and Permeabilization: Rehydration through a descending methanol series and

permeabilization with detergents to allow antibody penetration.[1]

Immunolabeling: Incubation with primary and secondary antibodies for several days.

Clearing: Dehydration again with a methanol series, followed by final clearing and refractive

index matching with DCM and then dibenzyl ether (DBE).

CLARITY Protocol Outline
CLARITY transforms the tissue into a hydrogel hybrid, allowing for lipid removal while retaining

structural integrity.

Hydrogel Infusion: The tissue is infused with a hydrogel monomer solution (containing

acrylamide, bis-acrylamide, and a thermal initiator) at 4°C.

Polymerization: The temperature is raised to 37°C to initiate hydrogel polymerization within

the tissue, creating a tissue-hydrogel hybrid.

Lipid Removal (Clearing): Lipids are removed by incubation in a clearing solution containing

sodium dodecyl sulfate (SDS). This can be done passively (taking weeks) or actively using

an electrophoretic chamber (taking days).

Washing and Immunolabeling: The cleared tissue is washed to remove SDS and then

incubated with antibodies.

Refractive Index Matching: The labeled tissue is incubated in a refractive index matching

solution for imaging.

CUBIC Protocol Outline
CUBIC utilizes a series of aqueous-based cocktails to delipidate and clear the tissue.

Fixation: Standard PFA fixation.

Delipidation and Decolorization (CUBIC-L): The tissue is incubated in the CUBIC-L reagent,

which contains aminoalcohols, to remove lipids and decolorize heme. This step causes the

tissue to expand.
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Washing: The tissue is washed with PBS to remove the CUBIC-L reagent.

Immunolabeling: The delipidated and expanded tissue is incubated with antibodies.

Refractive Index Matching (CUBIC-R): The labeled tissue is immersed in the CUBIC-R

solution, which has a high refractive index, to render it transparent for imaging.

Visualizing the Workflows
To better understand the procedural flow of each protocol, the following diagrams illustrate the

key stages.

Fixation (PFA)
Dehydration &

Delipidation
(Methanol, DCM)

Bleaching (H2O2) Rehydration &
Permeabilization Immunolabeling Clearing (DCM, DBE) Imaging

Click to download full resolution via product page

iDISCO+ Experimental Workflow
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Washing &
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Refractive Index
Matching Imaging

Click to download full resolution via product page

CLARITY Experimental Workflow

Fixation (PFA)
Delipidation &
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(CUBIC-L)
Washing (PBS) Immunolabeling Refractive Index

Matching (CUBIC-R) Imaging
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CUBIC Experimental Workflow

Concluding Remarks
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The choice between iDISCO, CLARITY, and CUBIC depends heavily on the specific

experimental goals, available resources, and the nature of the biological sample.

iDISCO is often favored for its speed and simplicity, particularly for projects requiring whole-

mount immunolabeling of large samples where endogenous fluorescence is not a concern.

CLARITY excels in preserving tissue morphology and endogenous fluorescence, making it

ideal for studies where structural integrity and the visualization of fluorescent reporters are

paramount. However, it can be more technically demanding.

CUBIC offers a less harsh, aqueous-based alternative that also preserves fluorescence well

and can improve antibody penetration due to tissue expansion. It represents a good balance

between clearing efficiency and sample preservation.

Ultimately, researchers should carefully consider the trade-offs in terms of time, complexity,

cost, and the specific requirements of their imaging experiments to select the most appropriate

tissue clearing protocol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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